2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
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Overview
Description
2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of a nitro group and a trifluoromethyl group on the phenyl ring, along with the amine functionality, makes this compound particularly interesting for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by amination and subsequent formation of the hydrochloride salt.
Nitration: The trifluoromethyl-substituted benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
Amination: The nitro compound is then subjected to reductive amination using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to convert the nitro group to an amine.
Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro group to amine.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
- 2-[2-Nitro-5-(difluoromethyl)phenyl]propan-2-amine;hydrochloride
- 2-[2-Nitro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Comparison: Compared to similar compounds, 2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-9(2,14)7-5-6(10(11,12)13)3-4-8(7)15(16)17;/h3-5H,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFDQYWNSJROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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